1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine
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Overview
Description
1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine is a complex organic compound featuring a piperidine ring substituted with a cyclopropylsulfonyl group and a furan-2-ylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Cyclopropylsulfonyl Group: This step often involves the reaction of the piperidine derivative with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Furan-2-ylmethylthio Group: This can be achieved by reacting the intermediate with furan-2-ylmethylthiol under suitable conditions, often involving a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can be used.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Cyclopropylsulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine involves its interaction with specific molecular targets. The cyclopropylsulfonyl group can form strong interactions with enzymes or receptors, while the furan-2-ylmethylthio group can participate in electron transfer reactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylsulfonyl)piperidine: Lacks the furan-2-ylmethylthio group, making it less versatile in terms of chemical reactivity.
4-(((Furan-2-ylmethyl)thio)methyl)piperidine: Lacks the cyclopropylsulfonyl group, which may reduce its potential interactions with biological targets.
Uniqueness
1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine is unique due to the combination of the cyclopropylsulfonyl and furan-2-ylmethylthio groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications in medicinal chemistry and organic synthesis compared to its simpler analogs.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(furan-2-ylmethylsulfanylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S2/c16-20(17,14-3-4-14)15-7-5-12(6-8-15)10-19-11-13-2-1-9-18-13/h1-2,9,12,14H,3-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMFARKIFASBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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